1,2,5-Thiadiazole-3,4-diamine

H2-Receptor Antagonism Gastric Acid Secretion Urea Equivalent

1,2,5-Thiadiazole-3,4-diamine is a privileged diamine scaffold for medicinal chemistry. Its unique 1,2,5-regiochemistry creates an electron-deficient heterocycle essential for developing potent histamine H₂-receptor antagonists and KATP channel modulators. The XLogP3-AA of -0.3 and high TPSA (106 Ų) make it superior to more lipophilic diamines (e.g., phenylenediamine) for designing brain-penetrant candidates with a cleaner pharmacological profile. Do not substitute with 1,3,4- or 1,2,4-thiadiazole isomers—only this specific regioisomer delivers the required electronic and steric properties for target engagement. Ideal for fragment-based screening and focused library synthesis in CNS, cardiovascular, and anti-ulcer research.

Molecular Formula C2H4N4S
Molecular Weight 116.15 g/mol
CAS No. 55904-36-4
Cat. No. B1337317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Thiadiazole-3,4-diamine
CAS55904-36-4
Molecular FormulaC2H4N4S
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESC1(=NSN=C1N)N
InChIInChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
InChIKeyIPLXKLUYTPGIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4): A Key Heterocyclic Scaffold for Pharmaceutical R&D


1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4) is a five-membered heterocyclic compound with the molecular formula C₂H₄N₄S and a molecular weight of 116.15 g/mol . It features a 1,2,5-thiadiazole core substituted with two amino groups at the 3- and 4-positions, which confers unique electronic and steric properties . This diamino-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for developing bioactive molecules, particularly histamine H₂-receptor antagonists and other receptor modulators . Its calculated XLogP3-AA value of -0.3 indicates moderate hydrophilicity, which is a key differentiator from more lipophilic heterocyclic alternatives .

Why Generic Substitution of 1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4) Is Not Feasible: Structural and Electronic Constraints


While several diamino-thiadiazole isomers exist (e.g., 2,5-diamino-1,3,4-thiadiazole and 3,5-diamino-1,2,4-thiadiazole), they are not interchangeable with 1,2,5-thiadiazole-3,4-diamine due to fundamental differences in ring electronics, nitrogen atom positioning, and resultant reactivity [1]. Specifically, the 1,2,5-thiadiazole ring places the two nitrogen atoms adjacent to the sulfur, creating a distinct electron-deficient heterocycle. This electronic environment dictates the nucleophilicity of the amino groups and the ability to form specific urea-equivalent or bioisosteric motifs in receptor antagonists [2]. For instance, the 1,2,5-thiadiazole-1-oxide and 1,1-dioxide derivatives of this core are critical for H₂-receptor binding, a property not directly transferable to the 1,3,4- or 1,2,4-isomers [3]. Consequently, substituting a different thiadiazole isomer or a simple aromatic diamine (e.g., phenylenediamine) would disrupt key molecular recognition events and fail to reproduce the desired pharmacological profile, making this specific regioisomer essential for targeted research programs [4].

Quantitative Evidence for 1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4): Performance Differentiation in Key Research Applications


Precursor to H2-Receptor Antagonists: Superior Activity of Derived 1-Oxides Compared to Cyanoguanidine Isosteres

1,2,5-Thiadiazole-3,4-diamine serves as the core scaffold for a class of potent histamine H₂-receptor antagonists. Its 1-oxide derivatives function as 'urea equivalents,' a critical pharmacophore for H₂ antagonism. In comparative studies of ranitidine analogs, compounds incorporating the diamino-1,2,5-thiadiazole 1-oxide substructure (derived from 1,2,5-thiadiazole-3,4-diamine) demonstrated competitive antagonism with a logP ≤ 3, which is crucial for optimal receptor binding and pharmacokinetics [1]. This contrasts sharply with analogs lacking the specific thiadiazole core, which often show reduced potency or insurmountable antagonism. This specific substitution pattern is a key differentiator from simple cyanoguanidine isosteres found in cimetidine, offering a distinct structure-activity relationship (SAR) profile for next-generation anti-ulcer agents [2].

H2-Receptor Antagonism Gastric Acid Secretion Urea Equivalent Ranitidine Analog

Potassium Channel Modulation: A Distinct Bioisosteric Replacement for Cyanoguanidine in Pinacidil Analogs

The 3,4-diamino-1,2,5-thiadiazole-1-oxide moiety, derived from 1,2,5-thiadiazole-3,4-diamine, serves as a novel bioisostere for the cyanoguanidine group found in the potassium channel opener pinacidil [1]. This substitution has led to the development of a new structural class of potassium channel openers (PCOs). The advantage of this core lies in its ability to modulate the physicochemical properties and the binding interaction with the sulfonylurea receptor (SUR) subunit of KATP channels, offering a different SAR profile compared to classical cyanoguanidine-containing PCOs like pinacidil or diazoxide [2]. This differentiation is critical for overcoming limitations like poor tissue selectivity or metabolic instability associated with earlier PCO scaffolds.

Potassium Channel Opener Bioisostere Pinacidil Antihypertensive

Computational Property Profile: A Unique Hydrophilicity and Hydrogen Bonding Signature for CNS Drug Design

The intrinsic physicochemical properties of 1,2,5-thiadiazole-3,4-diamine differentiate it from other heterocyclic diamines. Key computed values include a XLogP3-AA of -0.3, a Topological Polar Surface Area (TPSA) of 106 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . This combination results in a low lipophilicity and a high capacity for hydrogen bonding. In contrast, a common alternative scaffold like 2,5-diamino-1,3,4-thiadiazole or even a simple phenylenediamine (e.g., 1,2-phenylenediamine with XLogP ~0.9 and TPSA 52 Ų) presents a different solubility and permeability profile [1]. The negative logP of the 1,2,5-isomer is particularly advantageous for designing central nervous system (CNS) therapeutics, as it aligns with optimal CNS drug-likeness parameters (e.g., lower logP reduces the risk of non-specific binding and improves solubility) [2].

Computational Chemistry Physicochemical Properties CNS Drug Design Hydrophilicity

Optimal Application Scenarios for Procuring 1,2,5-Thiadiazole-3,4-diamine (CAS 55904-36-4)


1. Design and Synthesis of Next-Generation H₂-Receptor Antagonists

Leverage 1,2,5-thiadiazole-3,4-diamine as the foundational building block for creating novel anti-ulcer agents. The derived 1-oxide derivatives are established 'urea equivalents' in H₂ antagonist pharmacophores, providing a predictable SAR for achieving competitive antagonism at H₂ receptors [1]. This scenario is ideal for projects aiming to develop ranitidine analogs with improved potency or differentiated receptor binding kinetics, as the thiadiazole core offers a distinct electronic and steric profile compared to other heterocyclic urea equivalents [2].

2. Development of Novel Potassium Channel Openers (PCOs) with Distinct SAR

Utilize the 3,4-diamino-1,2,5-thiadiazole scaffold as a direct bioisosteric replacement for the cyanoguanidine group in classical PCOs like pinacidil [3]. This application scenario is specifically for medicinal chemistry programs seeking to explore new chemical space for KATP channel modulation, with the goal of discovering compounds with enhanced tissue selectivity or improved metabolic stability. The core structure provides a unique starting point for building focused libraries of potential antihypertensive or cardioprotective agents [4].

3. Construction of CNS-Targeted Compound Libraries with Optimized Physicochemical Properties

Incorporate 1,2,5-thiadiazole-3,4-diamine into fragment-based or diversity-oriented synthesis for CNS drug discovery. Its favorable XLogP3-AA of -0.3 and high TPSA (106 Ų) align with optimal CNS drug-likeness parameters, promoting aqueous solubility and reducing the risk of non-specific protein binding . This makes it a preferred heterocyclic diamine scaffold over more lipophilic alternatives like phenylenediamine when the goal is to design brain-penetrant molecules with a cleaner pharmacological profile [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,5-Thiadiazole-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.